molecular formula C19H19N3O3 B2461997 N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105214-17-2

N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2461997
CAS No.: 1105214-17-2
M. Wt: 337.379
InChI Key: AGULPUZIJOCJMX-UHFFFAOYSA-N
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Description

This compound features a 2,6-dimethylphenyl group linked via an acetamide moiety to a pyrido[1,2-a]pyrimidin-4-one core. The oxygen atom in the acetamide linker and the 9-methyl substituent on the pyrimidinone ring are critical structural features influencing its physicochemical and pharmacological properties .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-6-4-7-13(2)18(12)20-15(23)11-25-16-10-17(24)22-9-5-8-14(3)19(22)21-16/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGULPUZIJOCJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticonvulsant and cognitive enhancement. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure, which includes:

  • Aromatic ring : The presence of a dimethylphenyl group.
  • Pyrido[1,2-a]pyrimidine moiety : This contributes to its pharmacological properties.
  • Acetamide functional group : Known for its role in biological activity.

1. Anticonvulsant Activity

Research has indicated that derivatives of N-(2,6-dimethylphenyl)-substituted semicarbazones exhibit significant anticonvulsant properties. A study conducted by Khamis et al. (2005) demonstrated that these compounds showed efficacy in various seizure models, including the maximal electroshock test. The lead compound from this series was found to increase GABA levels by 118% and inhibit GABA transaminase, suggesting a mechanism involving enhanced inhibitory neurotransmission .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameTest ModelEfficacyMechanism
N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazoneMaximal Electroshock TestHighGABA enhancement
This compoundVarious Seizure ModelsModerateUnknown

2. Cognitive Enhancement

Another significant aspect of the biological activity of this compound is its potential impact on cognitive functions. A study explored the effects of DM-9384 (a related compound) on learning and memory in rat models. The results indicated that DM-9384 improved performance in tasks designed to assess memory retention and learning ability . These findings suggest that the compound may enhance cognitive functions through modulation of neurotransmitter systems.

Case Study: Effects on Memory
In experiments involving scopolamine-induced amnesia, DM-9384 demonstrated a dose-dependent improvement in memory retrieval, indicating its potential as a therapeutic agent for cognitive impairments.

The biological activity of this compound is believed to involve several mechanisms:

  • GABAergic Modulation : The compound likely enhances GABAergic transmission, which is crucial for anticonvulsant effects.
  • Neurotransmitter Interaction : It may interact with various neurotransmitter systems to improve cognitive functions.

Comparison with Similar Compounds

Pyrimidinone-Based Acetamides

Compounds sharing the pyrimidinone core but differing in substituents and linkers are summarized below:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Reference
Target Compound 9-Methyl-pyrido[1,2-a]pyrimidin-4-one, O-linker Not reported Not reported Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Thio-linker, 2,3-dichlorophenyl 230–232 80 δ 12.50 (NH), 7.82 (d, J=8.2 Hz, Ar-H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) Thio-linker, benzyl group 196–198 66 δ 10.01 (t, J=5.1 Hz, NH), 7.60–7.27 (Ar-H)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)-acetamide (5.15) Thio-linker, 4-phenoxyphenyl 224–226 60 δ 10.08 (s, NHCO), 7.75–6.91 (Ar-H)
N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (10) Thieno[2,3-d]pyrimidine, O-linker 204–205 58 δ 7.69 (s, pyrimidine), 9.91 (s, NH)

Key Observations :

  • Linker Type : The target compound uses an oxygen-based linker, whereas analogs like 5.6, 5.12, and 5.15 employ sulfur (thioether) linkers. This substitution may influence electronic properties and hydrogen-bonding capacity .
  • Aromatic Substituents: The 2,6-dimethylphenyl group in the target compound contrasts with dichlorophenyl (5.6) and phenoxyphenyl (5.15) groups, affecting steric bulk and lipophilicity.
  • Heterocyclic Core: The pyrido[1,2-a]pyrimidinone system differs from thieno[2,3-d]pyrimidine (compound 10), which may alter binding affinity in biological targets .

Pesticide-Related Acetamides

Several agrochemicals share the N-(2,6-disubstituted phenyl)acetamide scaffold but differ in functional groups:

Compound Name Substituents Application Key Structural Differences Reference
Alachlor 2-Chloro, N-(methoxymethyl) Herbicide Chloro and methoxymethyl groups
Oxadixyl N-(2-Oxo-3-oxazolidinyl), methoxy Fungicide Oxazolidinyl ring, methoxy group
Pretilachlor 2-Chloro, N-(2-propoxyethyl) Herbicide Propoxyethyl substituent

Key Observations :

  • The target compound lacks the chloro or alkoxy groups common in herbicides (e.g., alachlor, pretilachlor), suggesting divergent biological targets .
  • The pyrido[1,2-a]pyrimidinone core is absent in these pesticides, which instead prioritize halogenation for activity.

Amino-Substituted Analogs

describes 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide, where the oxygen in the target compound is replaced with a diethylamino group. This modification increases basicity and may enhance solubility in acidic environments .

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